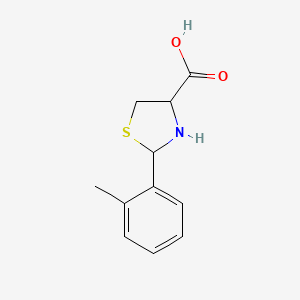

2-(2-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(2-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid” is a complex organic molecule. It contains a thiazolidine core, which is a five-membered ring containing nitrogen and sulfur . It also has a carboxylic acid group, which is common in many bioactive molecules, and a 2-methylphenyl group, a type of aromatic ring with a methyl substituent .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazolidine ring, the 2-methylphenyl group, and the carboxylic acid group . The exact spatial arrangement of these groups would depend on the specific synthesis process and the stereochemistry of the starting materials.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar carboxylic acid group could influence its solubility in different solvents, and the aromatic ring could contribute to its UV/Vis absorption properties.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Behavior

- The study of thiazolidine derivatives, including 2-(2-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid, often focuses on their synthesis and the chemical behavior in solutions. For instance, thiazolidine-2,4-dicarboxylic acid and its esters have been synthesized through condensation processes, with in-solution behavior suggesting acid-catalyzed epimerization mechanisms. Such research provides insights into the regioselective cyclocondensation and stereoselective esterification processes, which are crucial for understanding the chemical properties and potential applications of these compounds (Refouvelet et al., 1994).

Biological Effects and Potential Therapeutic Uses

- Some thiazolidine derivatives have been evaluated for their protective effects against hepatotoxic deaths in mice, showcasing their potential as prodrugs of L-cysteine. This research suggests that such compounds can liberate sulfhydryl amino acids in vivo through nonenzymatic ring opening, followed by solvolysis, which could have implications for therapeutic applications (Nagasawa et al., 1984).

- Thiazolidine-4-carboxylic acid has been studied for its anti-toxic effects, particularly on the liver, and its potential to slow aging processes in mammals. While some claims about its efficacy against human cancers could not be confirmed, the compound has been clinically used, mainly in treating liver diseases and related gastrointestinal disturbances, suggesting its value in geriatric medicine (Weber et al., 1982).

Anticancer Activity

- Research into tetra-substituted phthalocyanines bearing thiazolidine derivatives has explored their synthesis and anticancer activity on different cancer cell lines. This work contributes to understanding how such compounds can be used in cancer treatment, highlighting the importance of molecular docking studies in evaluating their efficacy (Bilgiçli et al., 2021).

Antioxidant Properties

- Novel calcium antagonists based on thiazolidinone derivatives have been studied for their Ca(2+) overload inhibition and antioxidant activity. Such compounds, including 2-(3, 5-di-tert-butyl-4-hydroxyphenyl)-3-[3-[N-methyl-N-[2-[3, 4-(methylenedioxy)phenoxy]ethyl]amino]propyl]-1,3-thiazolidin-4-on e, show promise in the development of treatments that require both calcium antagonism and antioxidative effects (Kato et al., 1999).

Wirkmechanismus

Target of Action

Similar compounds, such as tolfenamic acid, are known to target cyclooxygenase enzymes (cox-1 and cox-2), which play a crucial role in the inflammatory response .

Mode of Action

Based on its structural similarity to other anthranilic acid derivatives, it may interact with its targets through a mechanism involving nucleophilic substitution or oxidation .

Biochemical Pathways

Similar compounds have been shown to affect pathways involving the formation of prostaglandins, which are key mediators of inflammation .

Pharmacokinetics

Similar compounds have been shown to exhibit strain differences in pharmacokinetics, suggesting that genetic factors may influence the bioavailability of these compounds .

Result of Action

Similar compounds have been shown to inhibit the growth of cancer cells in the pancreas, sigmoid colon, and rectum .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid. For instance, the presence of oxidizing and chlorinating factors can lead to the formation of transformation/degradation products with different properties than the parent compound .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound would depend on its intended applications . For example, if it were a potential drug, future research could involve further pharmacological testing and clinical trials. If it were a potential material for industrial applications, future research could involve studying its physical properties and performance in different conditions.

Eigenschaften

IUPAC Name |

2-(2-methylphenyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c1-7-4-2-3-5-8(7)10-12-9(6-15-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTWUCKRQBPLEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2NC(CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2925298.png)

![3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde](/img/structure/B2925303.png)

![(3Z)-1-[(3-fluorophenyl)methyl]-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2925310.png)

![4-Methyl-6-{5-[4-(pyrrolidine-1-sulfonyl)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2925311.png)

![N-{[(phenylformamido)methanethioyl]amino}pyridine-4-carboxamide](/img/structure/B2925314.png)

![N-(4-{4-[(cyclopropylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2925315.png)

![2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2925316.png)

![Tert-butyl N-[(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropyl]carbamate](/img/structure/B2925317.png)